

chemical and physical properties of 3-Amino-1-phenylpropan-1-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-1-phenylpropan-1-ol

Cat. No.: B018842

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Physical Properties of **3-Amino-1-phenylpropan-1-ol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-phenylpropan-1-ol is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its structure, featuring a primary amine, a secondary alcohol, and a phenyl group, makes it a valuable intermediate in the preparation of various pharmaceutical compounds and other fine chemicals. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, offering field-proven insights for professionals in drug development and chemical research.

Chemical Identity and Structure

A precise understanding of the molecule's identity is fundamental to its application.

Nomenclature and Identifiers

The compound is identified by several names and registry numbers depending on the context and isomeric form.

- IUPAC Name: **3-amino-1-phenylpropan-1-ol**^[1]

- CAS Number: 5053-63-4 (for the racemate)[1][2]
- Synonyms: α -(2-aminoethyl)benzenemethanol, 3-Phenyl-3-hydroxypropylamine, 3-Amino-1-phenyl-propanol[1]

Chiral variants are also common:

- (S)-3-Amino-3-phenylpropan-1-ol: CAS 82769-76-4
- (R)-3-Amino-1-phenylpropan-1-ol: CAS 138750-31-9[3]
- (R)-3-Amino-3-phenylpropan-1-ol: CAS 170564-98-4[4][5]

Molecular Formula and Weight

- Molecular Formula: C₉H₁₃NO[1][2][4][6]
- Molecular Weight: 151.21 g/mol [1][2]

Structural Representation

The molecular structure consists of a propanol backbone with a phenyl group attached to the carbon bearing the hydroxyl group (C1) and an amino group at the terminus (C3).

Caption: 2D Structure of **3-Amino-1-phenylpropan-1-ol**

Physicochemical Properties

The physical and chemical characteristics of **3-Amino-1-phenylpropan-1-ol** dictate its behavior in various systems and are crucial for process development and formulation.

Physical State and Appearance

3-Amino-1-phenylpropan-1-ol is typically an off-white to pale yellow low-melting solid or powder.[2] Depending on its purity and isomeric form, it can also appear as white needles.[6]

Quantitative Data Summary

The following table summarizes key quantitative physicochemical properties.

Property	Value	Source(s)
Molecular Weight	151.21 g/mol	[1] [2]
Melting Point	70-77 °C	[6]
pKa (Predicted)	14.13 ± 0.20	[2]
Topological Polar Surface Area	46.2 Å ²	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bond Count	3	[2]

Solubility Profile

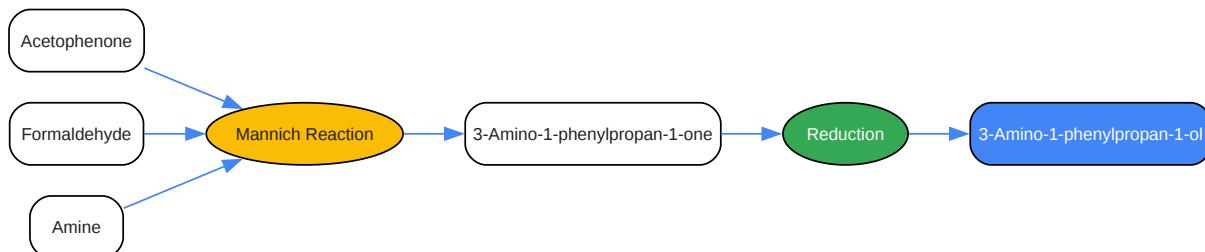
The solubility of this compound is influenced by its polar amino and hydroxyl groups, as well as the nonpolar phenyl ring.

- Water: It is soluble in water.[\[7\]](#)
- Organic Solvents: It is slightly soluble in chloroform and methanol.[\[2\]](#) It is also soluble in other organic solvents like alcohols and ethers.[\[7\]](#)

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

- Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available and are used to confirm the carbon-hydrogen framework of the molecule.[\[1\]](#)[\[8\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the O-H and N-H stretching of the alcohol and amine groups, respectively, as well as peaks corresponding to the aromatic ring.[\[6\]](#)
- Mass Spectrometry (MS): Mass spectral data is used to determine the molecular weight and fragmentation pattern, further confirming the structure.


Synthesis and Reactivity

Synthetic Pathways

A common route for the synthesis of **3-amino-1-phenylpropan-1-ol** involves a multi-step process. One established method is the Mannich reaction followed by reduction.[\[9\]](#)

- Mannich Reaction: Acetophenone is condensed with formaldehyde and an amine.
- Reduction: The resulting amino-ketone is then reduced to form the **3-amino-1-phenylpropan-1-ol**.[\[9\]](#)

Another approach involves the reduction of 3-amino-1-phenylpropan-1-one.[\[10\]](#) The synthesis of the related compound, 3-methylamino-1-phenylpropanol, can be achieved by the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid.[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Generalized Synthetic Flowchart

Chemical Reactivity

The reactivity of **3-amino-1-phenylpropan-1-ol** is governed by its primary functional groups:

- Amino Group: The primary amine is basic and can react with acids to form ammonium salts. It can also undergo N-alkylation, acylation, and other reactions typical of primary amines.
- Hydroxyl Group: The secondary alcohol can be oxidized to a ketone or undergo esterification and etherification reactions.

- Chiral Center: The carbon bearing the hydroxyl group is a chiral center, allowing for the synthesis of enantiomerically pure downstream products, which is of high importance in the pharmaceutical industry.[12]

Experimental Protocols

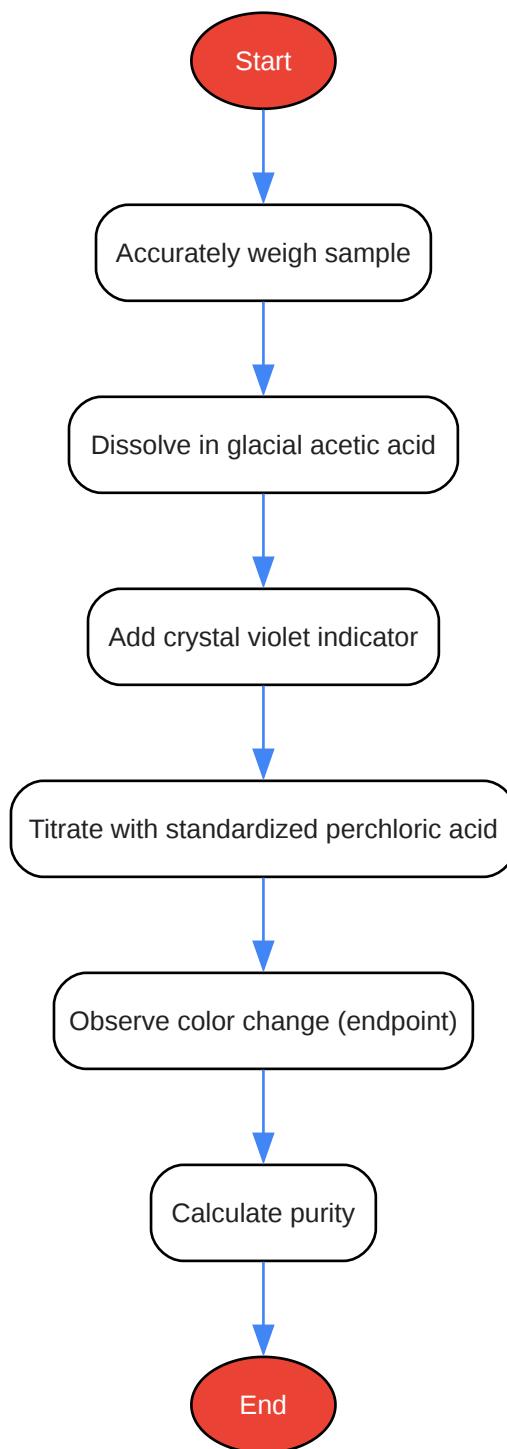
The following are illustrative protocols for the characterization of **3-Amino-1-phenylpropan-1-ol**.

Melting Point Determination

Objective: To determine the melting point range as an indicator of purity.

Methodology:

- Ensure the sample is completely dry.
- Load a small amount of the finely powdered sample into a capillary tube.
- Place the capillary tube in a melting point apparatus.
- Heat the sample at a slow, controlled rate.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.


Purity Assessment by Non-Aqueous Titration

Objective: To determine the purity of the compound by titrating the basic amino group.

Methodology:

- Accurately weigh a sample of **3-amino-1-phenylpropan-1-ol**.
- Dissolve the sample in a suitable non-aqueous solvent (e.g., glacial acetic acid).
- Add a few drops of a suitable indicator (e.g., crystal violet).

- Titrate the solution with a standardized solution of a strong acid in a non-aqueous solvent (e.g., perchloric acid in glacial acetic acid) until the endpoint is reached, indicated by a color change.[6]
- Calculate the purity based on the volume of titrant used.

[Click to download full resolution via product page](#)

Caption: Workflow for Purity Assessment by Titration

Applications and Safety

Known Applications

3-Amino-1-phenylpropan-1-ol and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[12] Its chiral nature makes it a valuable building block for producing optically active drugs. For instance, it is a key intermediate for antidepressants such as Fluoxetine, Nisoxetine, and Tomoxetine.[12][13]

Safety and Handling

GHS Hazard Statements:

- H302: Harmful if swallowed.[1][14]
- H315: Causes skin irritation.[1][14]
- H319: Causes serious eye irritation.[1][14]
- H335: May cause respiratory irritation.[1][14][15]

Handling Recommendations:

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][15]

References

- PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol.

- PubChem. (n.d.). **3-Amino-1-phenylpropan-1-ol**.
- (n.d.). Productdetails-(R)-3-Amino-3-phenylpropan-1-ol.
- (n.d.). MSDS of (S)-3-aMino-1-phenyl-propan-1-ol.
- ChemBK. (2024). 3-AMINO-3-(3-CHLORO-PHENYL)-PROPAN-1-OL.
- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- (n.d.). chemical label **3-amino-1-phenylpropan-1-ol**.
- ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol.
- SpectraBase. (n.d.). D(+)2-Amino-3-phenyl-1-propanol.
- Hengyuan Fine Chemical. (n.d.). **3-Amino-1-phenylpropan-1-ol**.
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- PharmaCompass. (n.d.). 3-METHYLAMINO-1-PHENYL-1-PROPANOL.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- PubChem. (n.d.). 1-Propanone, 3-amino-1-phenyl-.
- precisionFDA. (n.d.). 3-METHYLAMINO-1-PHENYL-PROPAN-1-OL, (R)-.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962).
- Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum.
- Fisher Scientific. (n.d.). (S)-3-Amino-3-phenylpropan-1-ol, 95%, 98% ee, Thermo Scientific.
- PubChem. (n.d.). (R)-1-Phenyl-3-propanolamine.
- PubChem. (n.d.). phenylalaninol, (S)-.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. (R)-3-AMINO-1-PHENYL-PROPAN-1-OL | 138750-31-9 [chemicalbook.com]

- 4. Productdetails-(R)-3-Amino-3-phenylpropan-1-ol [acrotein.com]
- 5. (R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-3-phenyl-1-propanol, 94% 500 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. spectrabase.com [spectrabase.com]
- 9. prepchem.com [prepchem.com]
- 10. 1-Propanone, 3-amino-1-phenyl- | C9H11NO | CID 408565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 12. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. chemical-label.com [chemical-label.com]
- 15. capotchem.cn [capotchem.cn]
- 16. fishersci.nl [fishersci.nl]
- To cite this document: BenchChem. [chemical and physical properties of 3-Amino-1-phenylpropan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018842#chemical-and-physical-properties-of-3-amino-1-phenylpropan-1-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com